molecular formula C14H8N2O4 B1679350 N,N'-1,3-Phenylenedimaleimide CAS No. 3006-93-7

N,N'-1,3-Phenylenedimaleimide

Cat. No. B1679350
CAS RN: 3006-93-7
M. Wt: 268.22 g/mol
InChI Key: IPJGAEWUPXWFPL-UHFFFAOYSA-N
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Description

N,N’-1,3-Phenylenedimaleimide, also known as 1,1′-(1,3-Phenylene)bis[1H-pyrrole-2,5-dione], 1,3-Bismaleimidobenzene, 1,3-Phenylenebismaleimide, 1-[3-(2,5-Dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione, N,N’-1,3-Phenylenebismaleimide, N,N-m-Phenylene dimaleimide, and m-Phenylenebismaleimide . It has a molecular formula of C14H8N2O4 .


Synthesis Analysis

The synthesis of N,N’-1,3-Phenylenedimaleimide involves the reaction of maleic anhydride with m-phenylenediamine in the presence of acetone. The reaction mixture is stirred at 40°C for 1 hour. Acetic anhydride, triethylamine, and magnesium acetate tetrahydrate are then added .


Molecular Structure Analysis

The molecular structure of N,N’-1,3-Phenylenedimaleimide consists of a total of 30 bonds. There are 22 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 6 double bonds, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, and 2 imides .


Chemical Reactions Analysis

N,N’-1,3-Phenylenedimaleimide has been used in the reactions of Cys-697 and Cys-707 of skeletal muscle myosin subfragment 1 (S1) with N,N’-p-phenylenedimaleimide (pPDM) and its monofunctional analog phenylmaleimide (PM) .


Physical And Chemical Properties Analysis

N,N’-1,3-Phenylenedimaleimide has a molar mass of 268.22. It has a density of 1.3140 (rough estimate), a melting point of 198-201°C (lit.), a boiling point of 411.39°C (rough estimate), and a refractive index of 1.5910 (estimate). It is negligibly soluble .

Scientific Research Applications

Crosslinking in Proteins

N,N'-p-Phenylenedimaleimide (PDM) has been used in research to crosslink proteins, particularly for studying the structure of F-actin. PDM was employed to measure distances between side chains in monomers within F-actin, leading to insights about the orientation of actin monomers. This application highlights the utility of N,N'-1,3-Phenylenedimaleimide in protein structural analysis (Elzinga & Phelan, 1984).

Production and Synthesis

Research on N,N'-m-Phenylenedimaleimide has explored its production methods. Xie Feng (2008) detailed a pilot run for preparing N,N'-m-Phenylenedimaleimide, finding an average yield of 90% under specific reaction conditions. This research is vital for understanding the efficient production of N,N'-1,3-Phenylenedimaleimide (Xie Feng, 2008). Additionally, Zhu Guang-yong (2007) studied the optimal conditions for the preparation of N,N’-m-Phenylenedimaleimide, contributing to the knowledge on its synthesis process (Zhu Guang-yong, 2007).

Lithium Ion Battery Performance

In the field of energy storage, N,N'-1,3-Phenylenedimaleimide has been investigated as an additive for lithium-ion batteries. A study by Fu-Ming Wang et al. (2013) demonstrated the different effects of phenylenedimaleimide isomers on the formation of solid electrolyte interface (SEI) in batteries, impacting battery performance (Wang et al., 2013).

Polymer Research

The role of N,N'-1,3-Phenylenedimaleimide in the crosslinking of polymers has been a subject of research. Studies have looked into its effects on radiation-chemical crosslinking of polymers like polyvinylidene fluoride (PVDF). This application is crucial in understanding the physical properties and processing of polymers (Migunova et al., 1985).

Immunoassay Applications

N,N'-o-Phenylenedimaleimide has been used to couple insulin to beta-D-galactosidase, facilitating the development of an immunoassay for insulin. This showcases its utility in biochemistry and medical diagnostics (Kato et al., 1975).

Safety And Hazards

N,N’-1,3-Phenylenedimaleimide is classified as Acute Tox. 2 Inhalation and Acute Tox. 4 Oral. It is harmful if swallowed and fatal if inhaled .

properties

IUPAC Name

1-[3-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione
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InChI

InChI=1S/C14H8N2O4/c17-11-4-5-12(18)15(11)9-2-1-3-10(8-9)16-13(19)6-7-14(16)20/h1-8H
Source PubChem
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InChI Key

IPJGAEWUPXWFPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C=CC2=O)N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H8N2O4
Source PubChem
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Related CAS

37453-16-0
Record name 1H-Pyrrole-2,5-dione, 1,1′-(1,3-phenylene)bis-, homopolymer
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DSSTOX Substance ID

DTXSID3044415
Record name N,N'-1,3-Phenylenedimaleimide
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Molecular Weight

268.22 g/mol
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Physical Description

Dry Powder; Water or Solvent Wet Solid, Yellow powder; [Aldrich MSDS] Yellow to light brown odorless powder; [R.T. Vanderbilt MSDS]
Record name 1H-Pyrrole-2,5-dione, 1,1'-(1,3-phenylene)bis-
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Product Name

N,N'-1,3-Phenylenedimaleimide

CAS RN

3006-93-7
Record name m-Phenylenebismaleimide
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Record name 1,1'-(1,3-phenylene)bis-1H-pyrrole-2,5-dione
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Synthesis routes and methods I

Procedure details

A flask was equipped as in Example 1. To a solution of maleic anhydride (1.92 parts) and 13 parts ethyl acetate was added a mixture of 1 part m-phenylenediamine, 0.32 part triethylamine and 2.3 parts ethyl acetate over a 40-minute period. The resulting heterogeneous mixture was maintained at 40° C. for 50 minutes. Magnesium chloride hexahydrate (0.08 part) and 2.44 parts acetic anhydride were added all at once. The temperature was raised to 50° C. and maintained for 3 hours. The precipitated product was isolated by vacuum filtration, the filter cake washed with water, and dried. A 70% yield of N,N'-m-phenylenedimaleimide, m.p. 202°-203° C., was obtained.
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Synthesis routes and methods II

Procedure details

A glass flask was equipped with a thermometer, mechanical paddle stirrer and a water-cooled condenser. A solution of m-phenylenediamine (0.46 mole), triethylamine (0.16 mole) (except in Example 7), and 100 ml acetone was added over a 15-30 minute period to a solution of maleic anhydride (0.98 mole) in 300 ml acetone. A precipitate formed during that time. The heterogeneous reaction mixture was maintained at 40° C. for 30 minutes. The metal salt (0.1 or 0.01 mole per 1 mole of the diamine) and acetic anhydride (1.2 moles) were added all at once and the temperature raised to 50° C. and maintained for 3 hours. At this time 300 ml water were added and the mixture was cooled. The precipitated product was collected by vacuum filtration, washed with water and dried for 12 hours at 60° C. in a vacuum oven. The yields of recovered solids and N,N'-m-phenylenedimaleimide, based on m-phenylenediamine, obtained are shown in the tables. Liquid chromatographic yield data for the dimaleimide are accurate to ±4%. The results are presented in Table 1.
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diamine
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300 mL
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Synthesis routes and methods III

Procedure details

A glass flask was equipped with a thermometer, mechanical paddle stirrer and a water cooled condenser. Crushed maleic anhydride (1.92 parts) was added to a solution of 1 part m-phenylenediamine and 13 parts acetone over a 15-minute period. The heterogeneous reaction mixture was stirred at 40° C. for 1 hour. Acetic anhydride (2.44 parts), 0.32 part triethylamine, and 0.04 part magnesium acetate tetrahydrate were added all at once. The temperature was raised to 60° C. using a heating mantle and maintained for 4 hours. The reaction mixture was cooled, 20 parts water added, and the precipitated product isolated by filtration using a vacuum filter funnel. The filter cake was washed with water and dried for 24 hours at 60°-70° C. in a vacuum oven. A 74% yield of N,N'-m-phenylenedimaleimide, m.p. 203°-204° C. was obtained.
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Synthesis routes and methods IV

Procedure details

A flask was equipped as in Example 1. To a solution of maleic anhydride (1.92 parts) in 4.8 parts acetone was added a solution of 1 part m-phenylenediamine, 0.32 part triethylamine and 1.6 parts acetone over a 15-minute period. A precipitate formed during that time. The heterogeneous reaction mixture was maintained at 40° C. for 30 minutes. Magnesium chloride hexahydrate (0.08 part) and 2.44 parts acetic anhydride were added all at once. The temperature was raised to 50° C. and maintained for 3 hours. After 30 minutes, the reaction mixture became homogeneous and amber in color. Five minutes later, the product began to precipitate. At the end of the reaction time, the mixture was cooled and 12 parts water added. The precipitated product was collected by vacuum filtration, washed with water, and dried for 24 hours at 60° C. in a vacuum oven. A 92% yield of N,N'-m-phenylenedimaleimide, m.p. 204°-205° C., was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N'-1,3-Phenylenedimaleimide
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Reactant of Route 6
N,N'-1,3-Phenylenedimaleimide

Citations

For This Compound
40
Citations
C Liang, J Li, M Xia, G Li, Y Luo - Polymers, 2017 - mdpi.com
Based on the Diels–Alder reaction and hydroxyl-terminated polybutadiene (HTPB) binders of solid propellants, two novel compounds—furfuryl-terminated polybutadiene (FTPB) and …
Number of citations: 15 www.mdpi.com
FM Wang, MH Yu, YY Wang, CC Wan - Electrochemical Society Meeting …, 2010 - Citeseer
Numerous researchers used various compounds and spectroscopic techniques have modified and identified of solid electrolyte interface (SEI) are the chemically decompose products …
Number of citations: 3 citeseerx.ist.psu.edu
FM Wang, HM Cheng, HC Wu, SY Chu, CS Cheng… - Electrochimica …, 2009 - Elsevier
This investigation elucidates three maleimide (MI)-based aromatic molecules as additives in electrolyte that is used in lithium ion batteries. The 1.1M LiPF 6 in ethylene carbonate (EC):…
Number of citations: 72 www.sciencedirect.com
FM Wang, MH Yu, CS Cheng, SA Pradanawati… - Journal of power …, 2013 - Elsevier
This study, by using the ortho, meta, and para forms of phenylenedimaleimide (o-, m-, and p-phenylenedimaleimide), presents an analysis of electrolyte-additive positional isomer …
Number of citations: 18 www.sciencedirect.com
CM Liauw, GC Lees, RN Rothon, A Voliotis… - Composite …, 2006 - Taylor & Francis
The development of a novel reactive unsaturated interfacial modifier for filled (magnesium hydroxide, aluminium hydroxide and calcium carbonate) polyolefins is reviewed. Initial work …
Number of citations: 10 www.tandfonline.com
T Zhu, Q Yu, L Ding, T Di, T Zhao, T Li, L Li - Green Chemistry, 2019 - pubs.rsc.org
In this study, a green and atom economical strategy has been developed to construct polybismaleimide-based microporous organic polymers (BMOPs). The preparation is achieved …
Number of citations: 21 pubs.rsc.org
T Shoji, T Araki, N Iida, K Miura, A Ohta… - Organic Chemistry …, 2019 - pubs.rsc.org
The reaction of 1,2-diformylazulenes with several maleimides in the presence of PPh3 gave the corresponding azulenophthalimides with an ester function at the five-membered ring in …
Number of citations: 20 pubs.rsc.org
S Lu, Q Liu, R Han, M Guo, J Shi, C Song, N Ji… - Journal of …, 2021 - Elsevier
Volatile organic compounds (VOCs) with high toxicity and carcinogenicity are emitted from kinds of industries, which endanger human health and the environment. Adsorption is a …
Number of citations: 50 www.sciencedirect.com
IA Murphy - 1957 - search.proquest.com
PART I. PREPARATION OF DIMALEIMIDES. PART II. ALDEHYDE DERIVATIVES OF META-BENZENEDISULFONYL HYDRAZIDE PART I. PREPARATION OF DIMALEIMIDES. PART II. …
Number of citations: 0 search.proquest.com
H Gao, L Ding, W Li, G Ma, H Bai, L Li - ACS Macro Letters, 2016 - ACS Publications
A novel type of hyper-cross-linked organic microporous polymer (HOMP) has been successfully prepared based on the radical copolymerization of bismaleimides and divinylbenzene. …
Number of citations: 73 pubs.acs.org

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